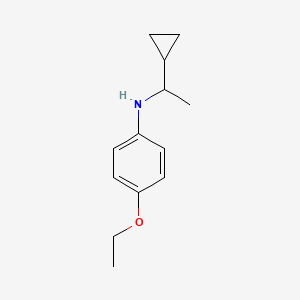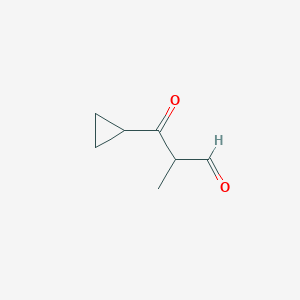
3-Cyclopropyl-2-methyl-3-oxopropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-2-methyl-3-oxopropanal is an organic compound characterized by a cyclopropyl group attached to a propanal backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2-methyl-3-oxopropanal can be achieved through several methods. One common approach involves the oxidation of cyclopropyl methyl ketone with sodium hypobromite . Another method includes the cyclization of various electron-deficient 2-iodoethyl-substituted olefins with zinc powder in a mixture of t-butyl alcohol and water .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropyl-2-methyl-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Sodium hypobromite is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
3-Cyclopropyl-2-methyl-3-oxopropanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocycles and other complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Cyclopropyl-2-methyl-3-oxopropanal involves its interaction with molecular targets through various pathways. The compound’s cyclopropyl group imparts strain and reactivity, making it a versatile intermediate in organic synthesis. It can participate in cycloaddition reactions, ring-opening reactions, and cross-coupling reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-cyclopropyl-3-oxopropanoate
- Cyclopropyl methyl ketone
- Cyclopropylcarbinol
Uniqueness
3-Cyclopropyl-2-methyl-3-oxopropanal is unique due to its specific structural arrangement, which includes a cyclopropyl group attached to a propanal backbone. This structural feature imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications.
Propriétés
Formule moléculaire |
C7H10O2 |
|---|---|
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
3-cyclopropyl-2-methyl-3-oxopropanal |
InChI |
InChI=1S/C7H10O2/c1-5(4-8)7(9)6-2-3-6/h4-6H,2-3H2,1H3 |
Clé InChI |
FVQLNTVJPMZXKV-UHFFFAOYSA-N |
SMILES canonique |
CC(C=O)C(=O)C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


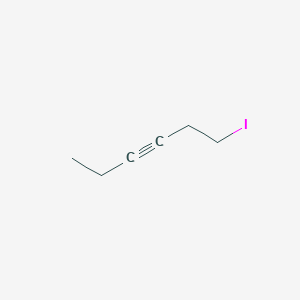
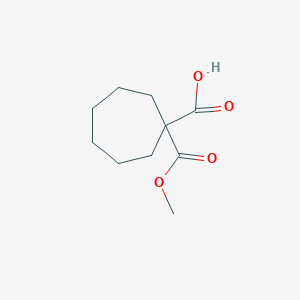
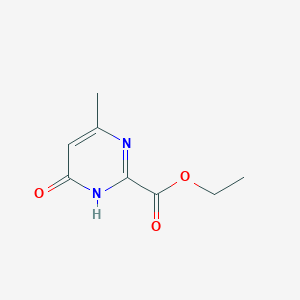
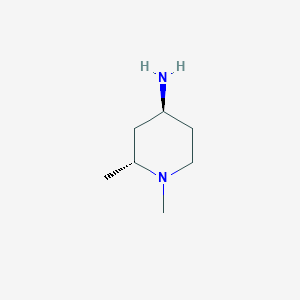
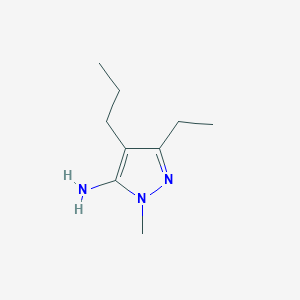
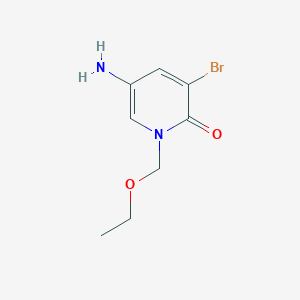
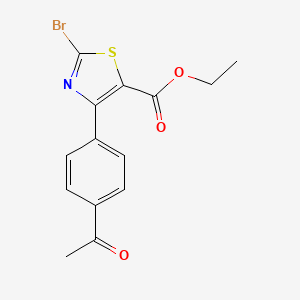

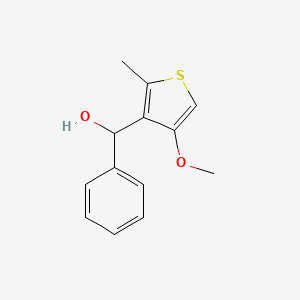
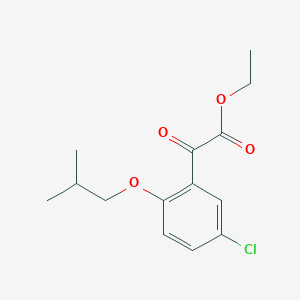
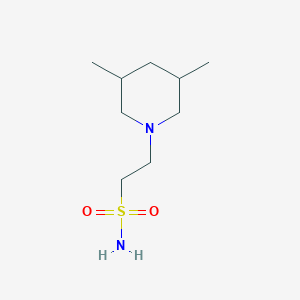
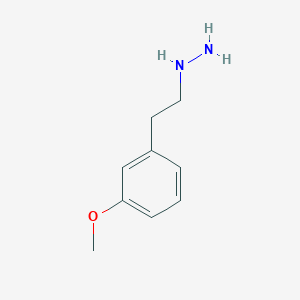
![tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate](/img/structure/B13079766.png)
